Cas no 304851-82-9 (1,4-Benzenedimethanol, a1,a1,a4,a4-tetrakis(trifluoromethyl)-,hydrate (1:1))

1,4-Benzenedimethanol, α,α,α',α'-tetrakis(trifluoromethyl)-, hydrate (1:1) is a fluorinated aromatic compound characterized by the presence of four trifluoromethyl groups symmetrically positioned on a benzene ring. The hydrate form enhances stability and handling properties. The trifluoromethyl groups impart high electron-withdrawing effects, making this compound useful in advanced organic synthesis, particularly in the development of specialty polymers, pharmaceuticals, and agrochemicals. Its rigid aromatic core and fluorinated substituents contribute to thermal and chemical resistance, while the diol functionality allows for further derivatization. This compound is valued for its precise structural configuration and potential applications in high-performance materials and fine chemical synthesis.
1,4-Benzenedimethanol, a1,a1,a4,a4-tetrakis(trifluoromethyl)-,hydrate (1:1) structure
304851-82-9 structure
Product Name:1,4-Benzenedimethanol, a1,a1,a4,a4-tetrakis(trifluoromethyl)-,hydrate (1:1)
CAS No:304851-82-9
MF:C12H8F12O3
MW:428.170966148376
CID:299592
PubChem ID:16212468
Update Time:2025-11-02

1,4-Benzenedimethanol, a1,a1,a4,a4-tetrakis(trifluoromethyl)-,hydrate (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedimethanol, a1,a1,a4,a4-tetrakis(trifluoromethyl)-,hydrate (1:1)
    • 1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol,hydrate
    • A A A A-TETRAKIS(TRIFLUOROMETHYL)-1 4&
    • D88806
    • 1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol;hydrate
    • 1,4-Benzenedimethanol, .alpha.,.alpha.,.alpha.',.alpha.'-tetrakis(trifluoromethyl)-, hydrate (1:1)
    • 1,4-Bis(hexafluoro-alpha-hydroxyisopropyl)benzene hydrate
    • 304851-82-9
    • DTXSID30583639
    • 339264-55-0
    • SCHEMBL1684070
    • 1,4-bis(alpha-hydroxyhexafluoroisopropyl)benzenehydrate
    • alpha,alpha,alpha',alpha'-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol hydrate, 99%
    • 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)--water (1/1)
    • 1,4-bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate
    • MFCD00192487
    • XXTWBMQINHSTNZ-UHFFFAOYSA-N
    • MDL: MFCD00192487
    • Inchi: 1S/C12H6F12O2.H2O/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24;/h1-4,25-26H;1H2
    • InChI Key: XXTWBMQINHSTNZ-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)(C1C=CC(=CC=1)C(C(F)(F)F)(C(F)(F)F)O)O)(F)F.O

Computed Properties

  • Exact Mass: 428.0281821g/mol
  • Monoisotopic Mass: 428.0281821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 418
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 90-94 °C(lit.)
  • Boiling Point: 99-100 °C20 mm Hg(lit.)
  • Solubility: Not determined

1,4-Benzenedimethanol, a1,a1,a4,a4-tetrakis(trifluoromethyl)-,hydrate (1:1) Security Information

  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xn

1,4-Benzenedimethanol, a1,a1,a4,a4-tetrakis(trifluoromethyl)-,hydrate (1:1) Pricemore >>

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